molecular formula C11H13NO4 B554455 Z-Gly-OMe CAS No. 1212-53-9

Z-Gly-OMe

Cat. No.: B554455
CAS No.: 1212-53-9
M. Wt: 223.22 g/mol
InChI Key: DZYBBBYFLOPVOL-UHFFFAOYSA-N
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Description

Z-Gly-OMe, also known as CBZ-glycine methyl ester, is an organic compound with the chemical formula C11H13NO4. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (CBZ) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions .

Mechanism of Action

Target of Action

Z-Gly-OMe, also known as Methyl N-benzyloxycarbonylglycinate, is a synthetic substrate used in studies involving enzymes like pepsin . The primary target of this compound is the enzyme pepsin, which is a protease involved in the breakdown of proteins into smaller peptides.

Mode of Action

This compound interacts with pepsin by forming a sensitive peptide bond with aromatic L-amino acid residues . This interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The mode of action of this compound involves the cleavage of this sensitive peptide bond by pepsin, which is a key step in the enzymatic breakdown of proteins.

Biochemical Pathways

The action of this compound is primarily associated with the proteolysis pathway, where proteins are broken down into smaller peptides by enzymes like pepsin . The cleavage of the peptide bond in this compound by pepsin is a crucial step in this pathway. The downstream effects of this process include the generation of smaller peptides that can be further metabolized or absorbed by the body.

Result of Action

The molecular effect of this compound’s action involves the cleavage of its peptide bond by pepsin, resulting in the generation of smaller peptides . On a cellular level, this contributes to the overall process of protein digestion, facilitating the breakdown and absorption of dietary proteins.

Action Environment

The action of this compound is influenced by environmental factors such as pH, as the pH dependence of the kinetic parameters of its interaction with pepsin is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action . Therefore, the efficacy and stability of this compound are likely to be affected by the chemical environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-OMe can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of methyl N-benzyloxycarbonylglycinate typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-OMe is unique due to its combination of the CBZ protecting group and the methyl ester group. This dual functionality allows it to be used in a wider range of synthetic applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBBBYFLOPVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153181
Record name Methyl N-benzyloxycarbonylglycinate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-53-9
Record name Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-53-9
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Record name Methyl N-benzyloxycarbonylglycinate
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Record name 1212-53-9
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Record name Methyl N-benzyloxycarbonylglycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-benzyloxycarbonylglycinate
Source European Chemicals Agency (ECHA)
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Record name METHYL N-BENZYLOXYCARBONYLGLYCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Z-Gly-OMe useful in peptide synthesis?

A1: this compound serves as a protected form of glycine, a common amino acid. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino group, preventing unwanted side reactions during peptide synthesis. The "OMe" group (methyl ester) protects the carboxylic acid group. These protecting groups can be selectively removed later to obtain the desired peptide sequence. In the paper "Kinetically controlled synthesis of dipeptides using ficin as biocatalyst," researchers used this compound as a carboxyl component to synthesize dipeptides with various amino acids, achieving yields ranging from 5% to 91% depending on the reaction conditions and the other amino acid used [].

Q2: How does the choice of enzyme affect the outcome when using this compound in peptide synthesis?

A2: Different enzymes exhibit varying specificities and activities towards different substrates. The paper "Synthesis of optically active amino acid derivatives via dynamic kinetic resolution" demonstrates that using this compound as an acyl donor with a lipase enzyme in dynamic kinetic resolution led to the formation of optically active dipeptides []. This highlights how enzyme choice can influence the stereochemistry and ultimately the biological activity of the final peptide product. Conversely, the paper "Kinetically controlled synthesis of dipeptides using ficin as biocatalyst" showcases the use of ficin, a sulfhydryl protease, which effectively utilizes this compound for dipeptide synthesis without causing unwanted racemization of the amino acids []. This example emphasizes that selecting an appropriate enzyme is crucial for controlling the reaction outcome and obtaining the desired peptide product with high purity.

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